Thyroid Peroxidase (TPO) Inhibition: A Direct Comparison of IC50 Potency Against a Closest Structural Analog
N-hydroxy-2,3-dimethoxybenzamide demonstrates moderate inhibitory activity against human recombinant Thyroid Peroxidase (TPO) with an IC50 of 1.39 µM [1]. This is a 4.3-fold improvement in potency compared to its structural analog, benzhydroxamic acid, which inhibits the same enzyme with an IC50 of 6.0 µM under comparable assay conditions [2]. This quantitative difference highlights the impact of the 2,3-dimethoxy substitution on enhancing target engagement.
| Evidence Dimension | Inhibition of human Thyroid Peroxidase (TPO) |
|---|---|
| Target Compound Data | IC50 = 1.39 µM |
| Comparator Or Baseline | Benzhydroxamic Acid (IC50 = 6.0 µM) |
| Quantified Difference | 4.3-fold improvement in potency |
| Conditions | Inhibition of human recombinant TPO (1 to 839 residues) expressed in baculovirus-infected insect cells measured after 15 mins in presence of H2O2. |
Why This Matters
This 4.3-fold increase in potency is a verifiable, quantitative advantage that justifies selection over the simpler hydroxamic acid scaffold for research applications involving TPO.
- [1] BindingDB. BDBM50595661 / CHEMBL5197968: N-hydroxy-2,3-dimethoxybenzamide. Thyroid Peroxidase (TPO) IC50 = 1.39E+3 nM. View Source
- [2] BindingDB. Benzhydroxamic Acid. Thyroid Peroxidase (TPO) IC50 = 6000 nM. View Source
